3-MAPB (hydrochloride)
Description
Contextualization within the Class of Aminoalkylbenzofuran Derivatives
3-MAPB is a member of the aminoalkylbenzofuran class of compounds. caymanchem.com These are derivatives of amphetamine and methamphetamine. nih.gov Structurally, 3-MAPB is an analog of other benzofuran (B130515) compounds such as 5-APB and 6-APB, which are also known as "benzofury" compounds. nih.govnih.govresearchgate.net Specifically, 3-MAPB differs from 6-APB in the attachment position of the 2-aminopropyl group to the benzofuran moiety—at the 3-position instead of the 6-position—and the addition of a methyl group to the amine. glpbio.comglpbio.com
The aminoalkylbenzofuran class, including 5-APB, 6-APB, and their N-methylated counterparts like 5-MAPB and 6-MAPB, has been a subject of study due to their interaction with monoamine transporters. nih.govnih.govresearchgate.net Research has shown that these compounds can act as substrate-type releasers at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov
Historical Trajectory of Research Interest in Novel Psychoactive Substances (NPS) and 3-MAPB Analogs
The emergence of Novel Psychoactive Substances (NPS) on a global scale has spurred significant research interest. cambridge.org These substances are often developed to mimic the effects of established illicit drugs while circumventing legal controls. cambridge.org The first wave of NPS appeared in the 1960s, with a significant resurgence and diversification in the late 2000s. cambridge.orgresearchgate.net
The so-called "benzofury" compounds, including 5-APB and 6-APB, and their N-methyl derivatives like 5-MAPB, appeared on the NPS market several years ago, prompting scientific investigation into their properties. nih.gov The initial synthesis of 5-APB and 6-APB was documented in 2000 as part of a research program. nih.gov The rapid evolution of the NPS market has necessitated the development of robust analytical methods and a deeper understanding of the pharmacology and toxicology of these emerging compounds. cfsre.orgoctopus.ac
Rationale for Dedicated Academic Investigation of 3-MAPB (hydrochloride)
The primary driver for the academic investigation of 3-MAPB (hydrochloride) is its classification as an NPS and its structural relationship to other psychoactive benzofurans. caymanchem.comcaymanchem.comglpbio.com As an analytical reference material, its characterization is crucial for forensic and toxicological laboratories to identify the compound in seized materials and biological samples. caymanchem.comcaymanchem.com
Furthermore, understanding the pharmacological profile of 3-MAPB and its analogs contributes to a broader comprehension of structure-activity relationships within the aminoalkylbenzofuran class. nih.gov Research into these compounds can inform the development of screening tools and provide a basis for understanding their potential mechanisms of action. uclan.ac.uk Some research has also explored benzofuran derivatives as potential templates for developing compounds with MDMA-like properties for therapeutic applications, although this is an area of ongoing investigation. nih.govresearchgate.net
Overview of Research Areas and Methodological Approaches
The academic study of 3-MAPB and related compounds encompasses several key areas:
Analytical Chemistry and Forensics: A significant portion of the research focuses on developing and validating analytical methods for the detection and quantification of 3-MAPB and its metabolites in various matrices. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) are commonly employed. nih.govdrugz.fr These methods are essential for forensic casework and clinical toxicology. nih.govcfsre.org
Pharmacology: In vitro studies using rat brain synaptosomes and transfected cells are conducted to characterize the interaction of 3-MAPB analogs with monoamine transporters (DAT, NET, and SERT). nih.govnih.govresearchgate.net These assays determine the potency and efficacy of these compounds as monoamine releasers and reuptake inhibitors. nih.govwikipedia.org Additionally, receptor binding assays are used to investigate their affinity for various serotonin receptors. wmich.edunih.gov
Metabolism: Studies are performed to identify the major metabolites of 3-MAPB and related compounds. nih.govdrugz.fr This research often involves administering the compound to rats and analyzing urine and plasma samples. nih.govdrugz.fr Identifying metabolites is crucial for developing comprehensive toxicological screening methods. nih.gov
In Vivo Studies: Animal models, primarily in rats and mice, are used to investigate the behavioral and neurochemical effects of these compounds. nih.govnih.govresearchgate.netwmich.edu These studies can involve microdialysis to measure changes in extracellular neurotransmitter levels in the brain and behavioral paradigms like drug discrimination to assess their subjective effects. researchgate.netwmich.edu
Chemical and Physical Properties of 3-MAPB (hydrochloride)
| Property | Value | Source |
| IUPAC Name | 1-(1-benzofuran-3-yl)-N-methylpropan-2-amine;hydrochloride | nih.gov |
| Molecular Formula | C₁₂H₁₆ClNO | nih.gov |
| Molecular Weight | 225.71 g/mol | nih.gov |
| CAS Number | 2748304-55-2 | nih.gov |
Isomers of MAPB
| Compound | CAS Number | Source |
| 2-MAPB (hydrochloride) | 17140 | caymanchem.com |
| 4-MAPB (hydrochloride) | 9002103 | caymanchem.com |
| 5-MAPB (hydrochloride) | 14109 | caymanchem.com |
| 6-MAPB (hydrochloride) | 14110 | caymanchem.com |
| 7-MAPB (hydrochloride) | 9002266 | caymanchem.com |
Properties
Molecular Formula |
C12H15NO · HCl |
|---|---|
Molecular Weight |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12;/h3-6,8-9,13H,7H2,1-2H3;1H |
InChI Key |
VJRICMIFFFCABX-UHFFFAOYSA-N |
SMILES |
CNC(C)CC1=COC2=C1C=CC=C2.Cl |
Synonyms |
1-(benzofuran-3-yl)-N-methylpropan-2-amine, monohydrochloride |
Origin of Product |
United States |
Pharmacological Characterization of 3 Mapb Hydrochloride
Monoamine Transporter Interactions
The primary mechanism of action for many psychoactive compounds, including the aminopropylbenzofuran class, involves interaction with monoamine transporters. These transporters—SERT (serotonin transporter), NET (norepinephrine transporter), and DAT (dopamine transporter)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. By interacting with these transporters, drugs can alter the concentration and duration of action of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain.
Similar to SERT, specific affinity values for 3-MAPB at the norepinephrine transporter (NET) are not well-documented. However, its isomers, 5-MAPB and 6-MAPB, are known to be potent inhibitors of NET. semanticscholar.orgresearchgate.net In fact, for 5-MAPB, some studies suggest a higher potency at NET compared to both DAT and SERT. researchgate.netresearchgate.net This indicates that compounds in this chemical family have a strong interaction with the norepinephrine transporter, and it is plausible that 3-MAPB shares this characteristic.
Aminopropylbenzofuran derivatives, including the isomers of 3-MAPB, are understood to act as monoamine uptake inhibitors. semanticscholar.orgresearchgate.net This mechanism involves the compound binding to the monoamine transporters, which blocks the normal reabsorption of neurotransmitters from the synapse back into the presynaptic neuron. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing their signaling.
Beyond uptake inhibition, compounds like 5-MAPB and 6-MAPB are also classified as monoamine releasing agents. semanticscholar.orgresearchgate.net This means they can induce a reverse transport of monoamines through the transporters, effectively causing the release of neurotransmitters from the presynaptic neuron into the synapse. This dual action of uptake inhibition and release contributes to a significant increase in extracellular monoamine levels. It is highly probable that 3-MAPB also functions as a monoamine releasing agent, consistent with the profile of its structural analogs.
While a direct comparative potency profile for 3-MAPB is not available, data for its isomers, 5-MAPB and 6-MAPB, in comparison to the well-studied compound MDMA, offer valuable context. The following tables summarize the in vitro data for these related compounds.
Table 1: Monoamine Uptake Inhibition Potencies (IC50 nM) of MDMA and 3-MAPB Isomers
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| MDMA | 108 | 134 | 41 |
| 5-MAPB | 115 | 39 | 53 |
| 6-MAPB | 68 | 85 | 133 |
Data for MDMA, 5-MAPB, and 6-MAPB from in vitro studies on rat brain synaptosomes.
Table 2: Monoamine Release Potencies (EC50 nM) of MDMA and 3-MAPB Isomers
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
|---|---|---|---|
| MDMA | 96 | 40 | 161 |
| 5-MAPB | 41 | 24 | 64 |
| 6-MAPB | 31 | 15 | 100 |
Data for MDMA, 5-MAPB, and 6-MAPB from in vitro studies on rat brain synaptosomes. researchgate.netwikipedia.org
The data for the 5- and 6-isomers indicate that they are potent monoamine releasers and uptake inhibitors, in some cases more potent than MDMA. nih.gov The subtle differences in potency and selectivity between the isomers highlight how the position of the aminopropyl group on the benzofuran (B130515) ring can influence pharmacological activity. Without direct experimental data, the precise profile of 3-MAPB remains speculative, but it is expected to fall within a similar range of activity as its isomers.
Receptor Binding Profiles and Functional Agonism
3-MAPB interacts with a range of serotonin, adrenergic, and histamine (B1213489) receptors. While comprehensive quantitative binding data for 3-MAPB is not extensively documented in peer-reviewed literature, studies on analogous compounds and qualitative assessments indicate a broad spectrum of activity.
Adrenergic Receptor Interactions (e.g., α1A, α2A)
Interactions with the adrenergic system have been noted, specifically with α1A and α2A adrenergic receptors. The nature and affinity of these interactions are not fully quantified in publicly available research, but they are a recognized component of 3-MAPB's pharmacological profile.
Histamine Receptor Interactions (e.g., H1)
Binding to the histamine H1 receptor has also been reported for 3-MAPB. As with its adrenergic receptor interactions, the precise binding affinity and functional consequences of this interaction require further elucidation.
Trace Amine-Associated Receptor (TAAR) Interactions
3-MAPB is known to interact with the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems, and its activation by compounds like 3-MAPB may contribute to their effects on neurotransmitter release.
Functional Agonism at Relevant Receptor Systems in Pre-clinical Models
| Receptor | Compound | Functional Activity (EC50) |
|---|---|---|
| 5-HT2A | 5-MAPB | Data Not Available |
| 5-HT2B | 5-MAPB | Data Not Available |
| 5-HT2C | 5-MAPB | Data Not Available |
Neurotransmitter Release Mechanisms
A primary mechanism of action for 3-MAPB is its function as a monoamine releasing agent. It promotes the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from presynaptic neurons. The potency of 3-MAPB as a releasing agent follows the order of norepinephrine transporter (NET) > dopamine transporter (DAT) > serotonin transporter (SERT). nih.gov This indicates a more pronounced effect on norepinephrine and dopamine release compared to serotonin.
For comparative purposes, the following table details the monoamine releasing activity of the structurally similar compound 5-MAPB, as specific EC50 values for 3-MAPB are not available in the cited literature.
| Monoamine Transporter | Compound | Monoamine Release (EC50) |
|---|---|---|
| Serotonin (SERT) | 5-MAPB | 64 nM |
| Norepinephrine (NET) | 5-MAPB | 24 nM |
| Dopamine (DAT) | 5-MAPB | 41 nM |
Data presented for 5-MAPB is based on studies using rat brain synaptosomes and is provided for comparative context due to the lack of available data for 3-MAPB. wikipedia.org
Lack of Scientific Data Precludes
A thorough review of available scientific and academic literature reveals a significant lack of research on the chemical compound 3-MAPB (hydrochloride). Consequently, a detailed pharmacological characterization as requested cannot be provided at this time.
Information regarding the specific mechanisms of action of 3-MAPB, including its effects on neurotransmitter release and enzyme inhibition, is not available in the public domain. The physiological and toxicological properties of this particular structural isomer remain largely uninvestigated.
While research exists for the related compound 5-MAPB, which is a structural isomer of 3-MAPB, this data cannot be extrapolated to accurately describe the pharmacological profile of 3-MAPB. Scientific investigation has shown that even minor changes in the chemical structure of a compound can lead to significant differences in its biological activity.
Therefore, any discussion on the following topics concerning 3-MAPB (hydrochloride) would be purely speculative and without a basis in scientific evidence:
Direct Stimulation of Neurotransmitter Efflux from Presynaptic Terminals
Modulation of Synaptic Vesicle Release Processes
Effects on Extracellular Monoamine Concentrations in In Vivo Models
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A)
Without dedicated studies on 3-MAPB, it is not possible to generate the thorough, informative, and scientifically accurate content requested. Further research is required to elucidate the pharmacological characteristics of this compound.
Metabolism and Biotransformation Pathways of 3 Mapb Hydrochloride
Phase I Metabolic Transformations
Phase I metabolism of substituted benzofurans like 3-MAPB primarily involves oxidation and demethylation reactions, catalyzed mainly by the cytochrome P450 (CYP) enzyme superfamily. drugz.frnih.govsigmaaldrich.com These reactions modify the chemical structure to create more polar metabolites, which can then be either excreted or undergo further conjugation in Phase II. nih.gov
N-demethylation is a predominant Phase I metabolic pathway for N-methylated benzofuran (B130515) analogues. drugz.frresearchgate.net This reaction involves the removal of the methyl group from the secondary amine of the propyl side chain, converting 3-MAPB into its primary amine analogue, 3-(2-aminopropyl)benzofuran (3-APB).
Studies on the 5-MAPB and 6-MAPB isomers have identified several cytochrome P450 isoenzymes responsible for this transformation, including CYP1A2, CYP2D6, CYP2B6, CYP2C19, and CYP3A4. drugz.frnih.gov The N-demethyl metabolite is significant, having been detected as a major metabolite in both rat and human urine samples following administration of the parent compound. drugz.fr
Table 1: N-Demethylation of 3-MAPB
| Parent Compound | Metabolic Pathway | Key Enzymes (based on isomers) | Resulting Metabolite |
|---|
Hydroxylation, the addition of a hydroxyl (-OH) group, is another key Phase I reaction. This can occur on both the benzofuran ring system and the propyl side chain. Research on the 5-isomer has confirmed the formation of di-hydroxy metabolites, indicating that hydroxylation can occur at multiple sites on the molecule. drugz.fr For the 6-isomer, hydroxylation on the benzofuran ring has been explicitly noted as an initial step preceding ring cleavage. researchgate.net It is therefore anticipated that 3-MAPB undergoes similar hydroxylations, leading to various hydroxylated and di-hydroxylated metabolites of both the parent compound and its N-demethylated analogue, 3-APB.
A crucial and complex metabolic pathway for benzofurans is the enzymatic cleavage of the furan ring. drugz.frresearchgate.net This process is typically initiated by hydroxylation of the benzofuran ring. researchgate.net The resulting intermediate is an unstable unsaturated aldehyde, which is then subject to further biotransformation through two primary routes:
Oxidation: The aldehyde is oxidized to form a carboxylic acid metabolite.
Reduction: The aldehyde is reduced to form an alcohol metabolite.
This ring-opening pathway has been identified as a major route of metabolism for both 5-MAPB and 6-MAPB, leading to the formation of prominent metabolites such as carboxymethyl-hydroxy methamphetamine and hydroxyethyl-hydroxy methamphetamine. drugz.frresearchgate.netnih.gov These ring-opened metabolites can be formed from both the parent drug and its N-demethylated counterpart. drugz.fr
Table 2: Potential Phase I Metabolites of 3-MAPB via Benzofuran Ring Cleavage
| Precursor | Initial Reaction | Intermediate | Subsequent Reaction | Final Metabolite Type |
|---|---|---|---|---|
| 3-MAPB | Ring Hydroxylation | Unsaturated Aldehyde | Oxidation | Carboxymethyl-hydroxy methamphetamine |
| 3-MAPB | Ring Hydroxylation | Unsaturated Aldehyde | Reduction | Hydroxyethyl-hydroxy methamphetamine |
| 3-APB | Ring Hydroxylation | Unsaturated Aldehyde | Oxidation | Carboxymethyl-hydroxy amphetamine |
Phase II Metabolic Transformations
Following Phase I reactions, the modified metabolites, which now possess suitable functional groups like hydroxyl or carboxyl groups, can undergo Phase II conjugation. researchgate.net These reactions involve attaching highly polar endogenous molecules, which significantly increases the water solubility of the metabolites and facilitates their rapid elimination from the body, primarily through urine. wikipedia.orgyoutube.com
Glucuronidation is the most commonly observed Phase II reaction for the metabolites of MAPB isomers. drugz.frresearchgate.net In this pathway, glucuronic acid is attached to the Phase I metabolites, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov The metabolites resulting from the benzofuran ring cleavage, particularly the alcohol and carboxylic acid derivatives, are primary substrates for glucuronidation. researchgate.net For instance, studies have identified the glucuronide conjugates of 3-hydroxyethyl-4-hydroxy methamphetamine (for 5-MAPB) and both 4-hydroxyethyl-3-hydroxy methamphetamine and 4-carboxymethyl-3-hydroxy methamphetamine (for 6-MAPB). drugz.frresearchgate.net This indicates that the hydroxyl and carboxyl groups introduced during Phase I serve as active sites for conjugation.
Table 3: Glucuronidation of 3-MAPB Metabolites
| Phase I Metabolite | Metabolic Pathway | Resulting Conjugate |
|---|---|---|
| Hydroxyethyl-hydroxy methamphetamine | Glucuronidation | Hydroxyethyl-hydroxy methamphetamine glucuronide |
While glucuronidation is the principal Phase II pathway identified for MAPB isomers, other conjugation reactions are theoretically possible. These include sulfation, acetylation, and conjugation with amino acids or glutathione. researchgate.netdrughunter.com However, in the metabolic studies conducted on 5-MAPB and 6-MAPB, no sulfate conjugates were detected. researchgate.net Currently, there is insufficient evidence from studies on these close isomers to suggest that other conjugation reactions play a significant role in the metabolism of 3-MAPB.
Involvement of Specific Cytochrome P450 (CYP) Isoenzymes
The metabolism of 3-MAPB is anticipated to be heavily reliant on the activity of various cytochrome P450 isoenzymes, which are crucial for the biotransformation of a wide array of xenobiotics. nih.gov Based on data from its isomers, several key CYP enzymes are likely involved in the metabolic clearance of 3-MAPB.
CYP1A2: This enzyme is known to be involved in the metabolism of numerous clinically important drugs and is induced by substances like those found in cigarette smoke. wikipedia.orggenesight.comnih.gov Studies on 5-MAPB and 6-MAPB have identified CYP1A2 as one of the enzymes responsible for N-demethylation, a primary metabolic pathway for these compounds. drugz.frnih.gov Therefore, it is highly probable that CYP1A2 contributes to the N-demethylation of 3-MAPB to its corresponding primary amine, 3-APB.
CYP2B6: Recognized for its role in metabolizing several classes of drugs including antiretrovirals and antidepressants, CYP2B6 exhibits significant interindividual variability due to genetic polymorphisms. nih.govbiomedpharmajournal.org In the case of 5-MAPB, CYP2B6 was found to be the main contributor to the total CYP-dependent clearance for N-demethylation, according to kinetic parameters. drugz.frnih.gov This suggests a potentially significant role for CYP2B6 in the metabolism of 3-MAPB.
CYP2C19: This enzyme is involved in the metabolism of a significant percentage of clinically used drugs, and its activity is also influenced by genetic variations. clarityxdna.comwikipedia.orghee.nhs.ukmedlineplus.gov Research has implicated CYP2C19 in the N-demethylation of 5-MAPB, indicating its likely participation in the biotransformation of 3-MAPB. drugz.frnih.gov
CYP2D6: As one of the most important enzymes in drug metabolism, CYP2D6 is responsible for the processing of approximately 25% of clinically used drugs. hee.nhs.ukwikipedia.orgclinpgx.org Its involvement has been confirmed in the N-demethylation of both 5-MAPB and 6-MAPB, making it a key candidate for the metabolism of 3-MAPB. drugz.frnih.govnih.gov The function of CYP2D6 can vary significantly between individuals due to genetic polymorphisms, leading to different rates of metabolism. wikipedia.orgnih.gov
CYP3A4: This is the most abundant and significant CYP enzyme in human drug metabolism, responsible for the biotransformation of about half of all clinically used drugs. aacrjournals.orgwikipedia.orgfastercapital.comnih.gov While not identified as a key player in 5-MAPB metabolism, studies on 6-MAPB have shown the involvement of CYP3A4 in its N-demethylation. nih.gov Given its broad substrate specificity, a role for CYP3A4 in the metabolism of 3-MAPB cannot be ruled out. mdl-labs.com
The following table summarizes the CYP isoenzymes involved in the N-demethylation of 3-MAPB's positional isomers, providing a likely metabolic profile for 3-MAPB itself.
| CYP Isoenzyme | Involvement in 5-MAPB N-demethylation | Involvement in 6-MAPB N-demethylation |
| CYP1A2 | Yes | Yes |
| CYP2B6 | Yes (main contributor) | No |
| CYP2C19 | Yes | No |
| CYP2D6 | Yes | Yes |
| CYP3A4 | No | Yes |
Comparative Metabolic Profiles with Positional and Structural Analogs
The metabolic pathways of 3-MAPB can be inferred by comparing them with its well-studied positional isomers, 5-MAPB and 6-MAPB. The primary metabolic steps for these analogs involve N-demethylation and cleavage of the benzofuran ring.
For 5-MAPB, the main metabolites identified are its N-demethylated analog, 5-APB, and 3-carboxymethyl-4-hydroxy methamphetamine. drugz.frnih.gov Similarly, the major metabolites of 6-MAPB are 6-APB (the N-demethyl metabolite) and 4-carboxymethyl-3-hydroxy methamphetamine. nih.gov
The metabolic pathways proposed for these isomers include:
N-demethylation: The removal of the methyl group from the secondary amine to form the primary amine analog.
Benzofuran Ring Cleavage: This is a more complex pathway that involves hydroxylation of the furan ring, followed by enzymatic cleavage. This can lead to the formation of either a carboxylic acid or an alcohol through oxidation or reduction of the intermediate aldehyde. researchgate.net
Hydroxylation: Addition of a hydroxyl group to the benzofuran ring. researchgate.net
Hydrogenation: Saturation of the furan ring. researchgate.net
Phase II Conjugation: The metabolites can then undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion. researchgate.net
Based on these findings, it is expected that 3-MAPB would undergo similar biotransformation, with the primary metabolites being 3-APB and a carboxy-hydroxy methamphetamine derivative. The following table provides a comparative overview of the main metabolites of 5-MAPB and 6-MAPB.
| Parent Compound | Primary Metabolite (N-demethylation) | Main Metabolite (Ring Cleavage) |
| 5-MAPB | 5-APB | 3-carboxymethyl-4-hydroxy methamphetamine |
| 6-MAPB | 6-APB | 4-carboxymethyl-3-hydroxy methamphetamine |
Methodological Approaches for Metabolite Identification in Biological Matrices
The identification and characterization of 3-MAPB metabolites in biological samples such as urine, blood, and hair necessitate sophisticated analytical techniques. The methodologies employed in the study of its analogs provide a clear blueprint for such investigations.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of drug metabolites. drugz.fr For compounds like 3-MAPB and its metabolites, a derivatization step, such as acetylation, is typically required to improve their volatility and chromatographic properties. drugz.fr GC-MS provides excellent separation and characteristic mass spectra that aid in the identification of metabolites. drugz.fr
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MSn): This has become an indispensable tool for metabolite identification. drugz.frnih.gov LC-HR-MSn offers high sensitivity and specificity, allowing for the detection and structural elucidation of metabolites even at low concentrations. The high-resolution capability enables the determination of the elemental composition of metabolites, while tandem mass spectrometry (MSn) provides fragmentation patterns that help in pinpointing the site of metabolic modification. nih.gov
Sample Preparation: Prior to instrumental analysis, extensive sample preparation is crucial. This often involves:
Solid-Phase Extraction (SPE): To isolate and concentrate the analytes from the biological matrix. drugz.fr
Enzymatic Hydrolysis: To cleave conjugated metabolites (e.g., glucuronides) and allow for the analysis of the parent metabolite. drugz.fr
Liquid-Liquid Extraction (LLE): An alternative to SPE for sample clean-up and concentration. drugz.fr
The combination of these advanced analytical techniques with appropriate sample preparation methods allows for the comprehensive profiling of metabolites in various biological matrices, which is essential for understanding the complete metabolic fate of 3-MAPB.
Analytical Methodologies for Research and Characterization of 3 Mapb Hydrochloride
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like 3-MAPB, both gas and liquid chromatography are indispensable for separating it from isomers, metabolites, and matrix components.
Gas Chromatography (GC) Applications in Research
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For amphetamine-type substances like 3-MAPB, derivatization is often necessary to improve chromatographic behavior and thermal stability. Techniques involving acylation, such as with trifluoroacetic anhydride (TFAA), are common. nih.gov
Research on the isomers of 3-MAPB demonstrates the utility of GC-MS in distinguishing between them. For instance, a study on 6-APB and 6-MAPB successfully differentiated them from their 5-isomers using GC-MS after solid-phase extraction and derivatization with heptafluorobutyrylation, based on their distinct retention times. ingenieria-analitica.com This highlights that while mass spectra of isomers can be very similar, their unique interaction with the GC column's stationary phase allows for their separation and individual identification. ingenieria-analitica.com Standard urine screening approaches using GC-MS have been developed and validated for amphetamine-related NPS, including 6-MAPB, demonstrating the technique's applicability in toxicological screening. nih.gov
Table 1: Exemplar GC-MS Parameters for MAPB Isomer Analysis This table is based on methodologies developed for 3-MAPB isomers like 6-MAPB.
| Parameter | Value/Description |
| Column | Typically a non-polar stationary phase (e.g., HP-5ms) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |
| Injection Mode | Splitless |
| Temperature Program | Initial hold (e.g., 100°C), followed by a ramp (e.g., to 310°C) |
| Derivatization | Required; common agents include trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) nih.govingenieria-analitica.com |
| Detection | Mass Spectrometry (Electron Ionization - EI) |
Liquid Chromatography (LC) Applications (e.g., LC-HR-MSn)
Liquid chromatography is highly suited for analyzing polar, non-volatile, and thermally labile compounds without the need for derivatization. nih.gov For 3-MAPB and its metabolites, which may include more polar hydroxylated or carboxylated species, LC coupled with mass spectrometry is the technique of choice. nih.gov Ultra-high performance liquid chromatography (UHPLC) is often employed to achieve rapid and high-resolution separations. libretexts.org
Studies on 5-MAPB and 6-MAPB have extensively used LC coupled with high-resolution tandem mass spectrometry (LC-HR-MSn) for both identification of the parent compound and elucidation of its metabolic fate in biological samples like urine and plasma. ingenieria-analitica.comnih.gov This approach allows for the separation of phase I and phase II metabolites, providing a comprehensive metabolic profile. nih.gov The ability of LC to handle direct injections of biological extracts (after protein precipitation or solid-phase extraction) makes it highly efficient for high-throughput screening in clinical and forensic toxicology. nih.govlibretexts.org
Mass Spectrometric (MS) Detection and Identification
Mass spectrometry provides detailed structural information based on the mass-to-charge ratio (m/z) of ions and their fragments, making it essential for the definitive identification of compounds like 3-MAPB.
Fragmentation Patterns and Mass Spectral Fingerprinting
When a molecule like 3-MAPB is ionized in a mass spectrometer (e.g., by electron ionization in GC-MS or electrospray ionization in LC-MS), the resulting molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. gbiosciences.comnih.gov This fragmentation pattern serves as a "mass spectral fingerprint" that can be used for identification.
For MAPB isomers, the fragmentation is predictable. The primary fragmentation pathway involves the cleavage of the bond between the alpha and beta carbon of the propyl side chain (α-cleavage). nih.gov This results in the formation of a stable iminium cation. In the case of 5-MAPB, key fragments observed in LC-MS/MS include the benzofuranyl propilium ion at m/z 159 and the benzofuranyl methylium ion at m/z 131. researchgate.net Given the identical structure of the side chain and benzofuran (B130515) core, 3-MAPB is expected to produce similar characteristic fragments. However, subtle differences in the relative abundance of these ions may exist, and advanced MS/MS techniques are often required to reliably distinguish between positional isomers. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, which is a powerful tool for identifying unknown compounds and distinguishing between molecules that have the same nominal mass but different elemental formulas. nih.gov
For 3-MAPB (freebase formula: C₁₂H₁₅NO), HRMS can confirm its elemental composition by measuring its protonated molecule [M+H]⁺ with high accuracy. This capability is crucial in NPS analysis, where slight structural modifications can lead to new derivatives. The use of LC coupled with HRMS analyzers like Orbitrap or time-of-flight (TOF) has become a standard approach for the toxicological analysis of MAPB isomers and their metabolites, enabling confident identification even in complex biological matrices. ingenieria-analitica.comnih.gov
Tandem Mass Spectrometry (MSn) for Structural Elucidation of Metabolites
Tandem mass spectrometry (MS/MS or MSn) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information and is invaluable for identifying metabolites. nih.gov
Metabolism studies of 5-MAPB and 6-MAPB using LC-HR-MSn have identified several key metabolic pathways. ingenieria-analitica.comnih.gov These findings serve as a predictive model for the metabolism of 3-MAPB.
Table 2: Predicted Metabolic Pathways for 3-MAPB based on Isomer Research
| Metabolic Pathway | Description | Resulting Metabolite Type |
| N-demethylation | Removal of the methyl group from the amine. ingenieria-analitica.comnih.gov | N-demethyl metabolite (3-APB) |
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the benzofuran ring or alkyl side chain. | Hydroxy-3-MAPB |
| Benzofuran Ring Cleavage | Enzymatic opening of the furan ring, followed by further oxidation. nih.gov | Carboxy and hydroxy metabolites (e.g., 3-carboxymethyl-4-hydroxy methamphetamine) nih.gov |
| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism) to increase water solubility for excretion. nih.gov | 3-MAPB-glucuronide |
By using MSn, analysts can select the protonated molecule of a suspected metabolite, fragment it, and compare the resulting product ion spectrum to that of the parent drug or reference standards. This allows for the precise localization of metabolic modifications, such as determining the position of hydroxylation on the molecule, thereby enabling comprehensive structural elucidation. nih.gov
Sample Preparation Techniques for Biological and In Vitro Research Matrices (e.g., Solid-Phase Extraction)
The primary goal of sample preparation in bioanalysis is to isolate the analyte of interest from complex biological matrices such as plasma, urine, or cell culture media, thereby removing interferences that could affect analytical accuracy. nih.gov For compounds like 3-MAPB, Solid-Phase Extraction (SPE) is a widely employed and effective technique. mdpi.comuantwerpen.be
SPE separates components of a mixture based on their physical and chemical properties as the sample passes through a solid adsorbent (the stationary phase). mdpi.com The process for a basic compound like 3-MAPB typically involves a mixed-mode cation exchange sorbent, which combines non-polar and strong cation exchange functionalities. A generic SPE protocol involves several key steps:
Conditioning: The sorbent is treated with a solvent, such as methanol, to activate the stationary phase. mdpi.com
Equilibration: The column is flushed with water or a buffer to prepare it for the aqueous sample. windows.net
Loading: The biological sample, often pre-treated (e.g., pH adjusted or diluted), is loaded onto the column. The analyte and some endogenous compounds are retained on the sorbent.
Washing: The column is washed with a specific solvent to remove interfering substances while the analyte of interest remains bound to the sorbent.
Elution: A final solvent or solvent mixture is used to disrupt the interaction between the analyte and the sorbent, releasing the purified analyte for analysis. koreascience.kr
In addition to SPE, other techniques such as protein precipitation (PPT) and liquid-liquid extraction (LLE) are common. nih.gov PPT is a simpler, faster method often used for in vitro samples where an organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. nih.govfrontiersin.org Studies comparing various sample preparation methods for plasma have shown that while PPT with acetonitrile is highly reproducible, using methanol can result in the extraction of a greater number of molecular features. nih.gov
Table 1: Comparison of Common Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages | Typical Application for 3-MAPB |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid mobile phase. | High selectivity, good concentration factor, cleaner extracts, amenable to automation. | More complex and time-consuming than PPT, requires method development. | Urine and plasma analysis for quantification. |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent, acid, or salt. | Fast, simple, inexpensive, high throughput. | Less clean extracts, potential for matrix effects and ion suppression. | In vitro metabolism studies (e.g., with hepatocytes or liver microsomes). nih.govfrontiersin.orgnih.govrsc.org |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | High recovery for certain analytes, can handle larger sample volumes. | Labor-intensive, uses large volumes of organic solvents, can be difficult to automate. | General screening in urine. nih.gov |
Derivatization Strategies for Enhanced Detection and Separation
For analysis by gas chromatography-mass spectrometry (GC-MS), many polar and high-molecular-weight compounds, including phenethylamines like 3-MAPB, exhibit poor chromatographic behavior. nih.govjfda-online.com These compounds may show peak tailing or low volatility, leading to poor resolution and sensitivity. Derivatization is a chemical modification process that converts the analyte into a form more suitable for GC-MS analysis by increasing its volatility and thermal stability. jfda-online.com
For primary and secondary amines like 3-MAPB, acylation is a common derivatization strategy. This involves reacting the amine group with an acylating agent, typically a fluorinated anhydride, to form a less polar and more volatile derivative. nih.gov This process is essential for improving chromatographic peak shape and enhancing detection sensitivity. nih.govjfda-online.com
Commonly used derivatizing agents for amphetamine-related compounds include:
Trifluoroacetic Anhydride (TFAA)
Pentafluoropropionic Anhydride (PFPA)
Heptafluorobutyric Anhydride (HFBA)
Studies comparing these reagents have found that PFPA often provides the best sensitivity for amphetamine-like substances. nih.gov The derivatization reaction is typically performed on a dried extract of the sample and involves heating with the reagent for a specific time to ensure complete reaction before GC-MS injection. nih.gov For example, a common protocol involves heating the dried extract with the derivatizing agent at 70°C for 30 minutes. nih.gov
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amphetamine-Type Compounds
| Derivatizing Agent | Abbreviation | Chemical Class | Target Functional Group | Key Advantages |
|---|---|---|---|---|
| Trifluoroacetic Anhydride | TFAA | Fluorinated Anhydride | Amine, Hydroxyl | Increases volatility. |
| Pentafluoropropionic Anhydride | PFPA | Fluorinated Anhydride | Amine, Hydroxyl | Often provides high sensitivity and good chromatographic properties. nih.gov |
| Heptafluorobutyric Anhydride | HFBA | Fluorinated Anhydride | Amine, Hydroxyl | Creates derivatives with higher mass, shifting fragments to a cleaner region of the mass spectrum. researchgate.net |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylating Agent | Amine, Hydroxyl, Carboxyl | Forms stable trimethylsilyl (TMS) derivatives. nih.gov |
Development of Analytical Reference Standards for Research Use
The accuracy and reliability of any quantitative or qualitative analytical method depend heavily on the quality of the analytical reference standards used. unodc.orgeuropa.eu A reference standard is a highly purified and well-characterized substance used for calibration, identification, and method validation. sigmaaldrich.com For a compound like 3-MAPB (hydrochloride), a certified reference material (CRM) is essential for ensuring that analytical results are accurate and reproducible.
The development of a reference standard involves several critical stages:
Synthesis and Purification: The compound is synthesized, often through a multi-step process. acs.orgmdpi.com Following synthesis, the product is extensively purified using techniques such as column chromatography or recrystallization to achieve a high degree of chemical purity. mdpi.com
Identity Confirmation: The chemical structure of the purified compound must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques.
Purity Assessment: The purity of the standard is determined using high-resolution analytical methods. The presence of any residual solvents, water, or inorganic impurities is also quantified.
Characterization and Certification: A comprehensive Certificate of Analysis (CoA) is generated, which documents the compound's identity, purity, storage conditions, and expiration date. europa.eu
The analytical techniques used for characterization are crucial for establishing the identity and quality of the reference standard.
Table 3: Analytical Techniques for the Characterization of a 3-MAPB Reference Standard
| Technique | Purpose | Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural Elucidation | Provides detailed information about the molecular structure, connectivity of atoms, and is used to confirm the identity of the compound. mdpi.com |
| Mass Spectrometry (MS), including High-Resolution MS (HRMS) | Molecular Weight and Formula Confirmation | Determines the exact mass of the molecule, which helps to confirm its elemental composition. mdpi.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the presence of specific functional groups (e.g., amine, aromatic ring, ether linkage) within the molecule. mdpi.com |
| Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates the main compound from any impurities, allowing for the quantitative determination of purity (e.g., >98%). unodc.org |
| Elemental Analysis | Elemental Composition | Measures the percentage composition of elements (C, H, N) to verify the empirical formula. |
Pre Clinical Neuropharmacological Investigations of 3 Mapb Hydrochloride
In Vitro Research Models
In vitro models are essential for elucidating the molecular mechanisms of a novel compound by studying its effects on isolated biological systems, such as cells or tissues, in a controlled laboratory setting.
Synaptosomal Preparations for Neurotransmitter Uptake and Release Studies
Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue. They are a valuable in vitro tool for studying the effects of compounds on neurotransmitter uptake and release. In these assays, synaptosomes are incubated with radiolabeled neurotransmitters (like [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to measure the compound's ability to inhibit neurotransmitter reuptake or to induce neurotransmitter release.
For related benzofuran (B130515) compounds, these assays have demonstrated potent activity as monoamine releasers. nih.gov However, specific data on the potency (EC₅₀ values) or efficacy of 3-MAPB (hydrochloride) as either a neurotransmitter releasing agent or a reuptake inhibitor at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT) are not available in published literature.
| Monoamine Transporter | EC₅₀ (nM) for Release |
|---|---|
| Dopamine Transporter (DAT) | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available |
Cell Lines Expressing Human Monoamine Transporters for Functional Assays
To investigate the effects of a compound on human transporters without the complexity of native brain tissue, researchers use cultured cell lines (e.g., HEK293 cells) that have been genetically modified to express a single type of human monoamine transporter (hDAT, hNET, or hSERT). These functional assays can precisely determine a compound's interaction with each specific transporter, measuring its ability to inhibit substrate uptake or cause transporter-mediated efflux (release).
While this methodology has been applied to characterize isomers of 3-MAPB, no published studies have reported data on the functional activity of 3-MAPB (hydrochloride) in cell lines expressing human monoamine transporters.
Receptor Binding Assays Using Membrane Preparations
Receptor binding assays are used to determine if a compound binds to and has an affinity for specific neurotransmitter receptors. These experiments use membrane preparations from brain tissue or cultured cells that contain a high density of the target receptor. The compound is tested for its ability to displace a known radiolabeled ligand that binds to the receptor. The results are typically expressed as an inhibition constant (Ki), which indicates the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Studies on related benzofurans have revealed interactions with various serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ). wikipedia.org However, a comprehensive receptor binding profile for 3-MAPB (hydrochloride) has not been published, and its affinity for key CNS receptors remains undetermined.
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Receptor 5-HT₂ₐ | Data Not Available |
| Serotonin Receptor 5-HT₂ₙ | Data Not Available |
| Serotonin Receptor 5-HT₂ₙ | Data Not Available |
| Adrenergic Receptor α₁ₐ | Data Not Available |
| Adrenergic Receptor α₂ₐ | Data Not Available |
Electrophysiological Techniques (e.g., Fast-Scan Cyclic Voltammetry for Dopamine Efflux)
Fast-scan cyclic voltammetry (FSCV) is an electrochemical technique with high temporal resolution used to measure real-time changes in the extracellular concentrations of electroactive neurotransmitters like dopamine. wikipedia.orgnih.gov In ex vivo brain slice preparations, a carbon-fiber microelectrode is placed in a specific brain region (e.g., the nucleus accumbens), and neurotransmitter release is triggered by electrical stimulation. washington.edursc.org FSCV can then be used to measure how a compound alters the dynamics of neurotransmitter release and uptake. springernature.com
This technique is a powerful tool for characterizing the effects of potential dopamine-releasing agents. wikipedia.org To date, there are no published reports of FSCV studies investigating the effects of 3-MAPB (hydrochloride) on dopamine efflux or uptake kinetics.
In Vivo Animal Models
Rodent Models for Investigating Neurotransmitter Dynamics (e.g., Microdialysis Studies)
In vivo microdialysis is a widely used technique for monitoring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals. nih.govnih.gov A small microdialysis probe is surgically implanted into a target brain area, such as the nucleus accumbens. nih.gov The probe is continuously perfused with a physiological solution, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semipermeable membrane into the collected dialysate. Analysis of the dialysate allows for the measurement of changes in neurotransmitter levels following administration of a compound.
This method has been instrumental in confirming the monoamine-releasing properties of other benzofuran compounds in vivo. open-foundation.org However, there is currently no published research available that has utilized in vivo microdialysis to investigate the effects of 3-MAPB (hydrochloride) on extracellular levels of dopamine, serotonin, or norepinephrine in any rodent model.
| Neurotransmitter | Peak Effect (% of Baseline) |
|---|---|
| Dopamine | Data Not Available |
| Serotonin | Data Not Available |
| Norepinephrine | Data Not Available |
Behavioral Pharmacology Paradigms in Animal Models (e.g., Drug Discrimination for Subjective Effects Analogs)
Drug discrimination paradigms are a cornerstone of behavioral pharmacology, utilized to assess the subjective effects of novel psychoactive substances by training animals to distinguish between the effects of a known drug and a placebo. In the context of 3-MAPB (hydrochloride), while direct drug discrimination studies are not available in the current scientific literature, research on the closely related benzofuran, 5-MAPB, provides significant insights into the potential subjective effects of this class of compounds.
In studies involving rats trained to discriminate MDMA from saline, 5-MAPB fully substituted for the discriminative stimulus effects of MDMA, suggesting that it produces similar subjective effects. mdpi.commdpi.com This indicates that, like MDMA, 5-MAPB's subjective effects are likely mediated by serotonergic mechanisms. Furthermore, in rats trained to discriminate cocaine from saline, 5-MAPB also fully substituted for cocaine, suggesting a component of its subjective effects is similar to that of cocaine and likely mediated by dopaminergic pathways. mdpi.commdpi.com However, in rats trained to discriminate methamphetamine from saline, 5-MAPB did not fully substitute, indicating that its subjective effects are distinguishable from those of methamphetamine. mdpi.commdpi.com
These findings suggest that 5-MAPB, and likely other related benzofurans such as 3-MAPB, possess a complex subjective profile with similarities to both entactogens like MDMA and stimulants like cocaine. The full substitution for MDMA points towards significant serotonergic activity, which is a hallmark of entactogens. The substitution for cocaine, but not methamphetamine, suggests a dopaminergic component that is more akin to cocaine's mechanism of action.
It is important to note that while these findings for 5-MAPB are informative, dedicated drug discrimination studies on 3-MAPB are necessary to definitively characterize its unique subjective effects profile.
Table 1: Drug Discrimination Data for 5-MAPB in Rats
| Training Drug | Test Compound | Result | Implied Subjective Effect |
|---|---|---|---|
| MDMA | 5-MAPB | Full Substitution | MDMA-like (entactogenic) |
| Cocaine | 5-MAPB | Full Substitution | Cocaine-like (stimulant) |
| Methamphetamine | 5-MAPB | No Full Substitution | Not methamphetamine-like |
Assessment of Locomotor Activity and Other Phenotypes in Rodents
The assessment of locomotor activity in rodents is a fundamental method to characterize the stimulant or depressant effects of a compound. While specific studies on the locomotor effects of 3-MAPB are not available, research on the related compound 5-MAPB provides valuable comparative data.
In open-field tests with mice, 5-MAPB was found to produce modest stimulant effects on locomotor activity. mdpi.commdpi.com The onset of these effects was observed to be slower than that of more classic psychostimulants, with peak effects occurring between 50 and 80 minutes after administration. mdpi.comnih.gov This is in contrast to a compound like 6-APB, another benzofuran analog, which produces robust and long-lasting locomotor stimulant effects. mdpi.commdpi.com The locomotor profile of 5-MAPB, characterized by a weaker stimulant effect, is more akin to that of MDMA rather than potent stimulants like methamphetamine. mdpi.comnih.gov
Further research has indicated that some benzofurans can produce a biphasic effect on locomotor activity, with an initial depressant phase followed by a stimulant phase. mdpi.com While this was more pronounced with 5-APDB, the modest stimulant effect of 5-MAPB suggests a complex interaction with monoaminergic systems that does not lead to the profound hyperactivity observed with other stimulants. The rank order of stimulant potency among a series of tested benzofurans and MDMA was determined to be 5-MAPB > 6-APB ≥ 5-APDB > MDMA, indicating that despite its modest effect, 5-MAPB is more potent than MDMA in stimulating locomotion. nih.gov
These findings for 5-MAPB suggest that 3-MAPB may also exhibit modest stimulant properties with a delayed onset of action. However, direct investigation into the locomotor effects of 3-MAPB is required to confirm this and to fully characterize its behavioral phenotype in rodents.
Table 2: Locomotor Activity of 5-MAPB in Mice
| Compound | Effect on Locomotor Activity | Onset of Peak Effect |
|---|---|---|
| 5-MAPB | Modest Stimulant Effect | 50-80 minutes |
| MDMA | Stimulant Effect | 60-80 minutes |
| 6-APB | Robust Stimulant Effect | 20-50 minutes |
Computational and In Silico Approaches
While specific computational and in silico studies for 3-MAPB (hydrochloride) are not currently available in the published literature, the application of these methods to structurally similar compounds, such as other benzofuran derivatives and MDMA analogs, can provide a framework for predicting the pharmacological properties of 3-MAPB.
Molecular Docking Simulations for Ligand-Receptor/Transporter Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or transporter, as well as the binding affinity. This method is instrumental in understanding the molecular basis of a drug's action. For psychoactive compounds like 3-MAPB, docking simulations would be employed to predict its interactions with monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) and various receptor subtypes.
While no specific molecular docking studies on 3-MAPB were identified, research on the related benzofuran 5-MAPB has been conducted. These studies suggest a binding mode for 5-MAPB within the primary binding site of DAT, overlapping with the binding sites of dopamine and cocaine. This is consistent with the compound's observed stimulant-like properties. Such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-transporter complex.
For 3-MAPB, it would be hypothesized that the benzofuran ring and the aminopropyl side chain are crucial for its interaction with monoamine transporters. The position of the aminopropyl group at the 3-position of the benzofuran ring, as opposed to the 5- or 6-position in other analogs, would likely influence its binding orientation and affinity for the different transporters, thus shaping its unique pharmacological profile. Future molecular docking studies are needed to elucidate these specific interactions for 3-MAPB.
Molecular Dynamics Simulations for Conformational Analysis and Binding Site Characterization
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This technique allows for the characterization of the conformational changes that occur upon ligand binding and can offer a more detailed understanding of the stability of the ligand-protein complex.
In the absence of direct MD simulation studies for 3-MAPB, we can infer potential applications from research on analogous compounds. For instance, MD simulations have been used to study the interactions of MDMA and its analogs with the serotonin transporter. These simulations can reveal how the ligand affects the conformational state of the transporter, which is crucial for its function as a substrate and/or inhibitor.
For 3-MAPB, MD simulations could be utilized to investigate the stability of its docked pose within the binding sites of monoamine transporters. Such simulations could also help to characterize the flexibility of the ligand and the binding pocket, providing insights into the energetic landscape of the binding process. Furthermore, MD simulations can be instrumental in understanding how subtle structural differences between 3-MAPB and its isomers, such as 5-MAPB and 6-MAPB, translate into differences in their interactions with transporters and, consequently, their pharmacological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a robust QSAR model is developed, it can be used to predict the activity of new, untested compounds.
While no specific QSAR models for 3-MAPB have been published, QSAR studies have been conducted on various series of benzofuran derivatives with different biological activities. These studies typically use a range of molecular descriptors, such as electronic, steric, and lipophilic properties, to correlate with the observed activity.
A QSAR study focused on benzofuran-based psychostimulants, including 3-MAPB, would be highly valuable for several reasons. It could help to identify the key structural features that determine the potency and selectivity of these compounds for the different monoamine transporters. For example, a QSAR model could elucidate the importance of the position of the aminopropyl side chain on the benzofuran ring and the nature of substitutions on the aromatic ring or the amine. Such a model would not only enhance our understanding of the structure-activity relationships within this chemical class but also guide the design of novel compounds with specific pharmacological profiles. Future research in this area is warranted to develop predictive QSAR models for this important class of psychoactive substances.
Comparative Academic Research on 3 Mapb Derivatives and Analogs
Structure-Activity Relationships Across the Benzofuran (B130515) Class
The pharmacological activity of aminopropylbenzofuran derivatives is significantly influenced by the substitution pattern on the benzofuran ring and modifications to the aminopropyl side chain. The position of the aminopropyl group at the 5- or 6-position, as seen in well-studied analogs, dictates the compound's interaction with monoamine transporters.
N-methylation of the primary amine, as in the case of 5-MAPB and 6-MAPB, generally modulates the potency at these transporters. For instance, N-methylation of 5-APB to 5-MAPB results in a slight reduction in potency at the dopamine (B1211576) transporter (DAT) and a more significant decrease in potency at the serotonin (B10506) transporter (SERT), while not substantially affecting potency at the norepinephrine (B1679862) transporter (NET) nih.gov. Similarly, both 5-MAPB and 6-MAPB are reported to be at least three times more potent than MDMA at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT nih.gov.
Lengthening the alkyl chain from methyl to butyl, as in 5-MABB and 6-MABB, further alters the pharmacological profile. In vitro studies have shown that the S-isomers of 5- and 6-MABB are effective releasing agents at SERT, NET, and DAT nih.gov. In contrast, the R-isomers are potent releasers at SERT and partial releasers at NET, but notably lack releasing activity at DAT nih.gov. This stereoselectivity highlights the intricate structure-activity relationships within this class.
For 3-MAPB, the aminopropyl group is attached at the 3-position of the benzofuran ring. Based on the established pharmacology of other benzofuran derivatives, it is plausible that this positional change would significantly impact its interaction with monoamine transporters. However, without empirical data, the precise nature of this impact remains speculative.
| Compound | Structural Modification | Key SAR Finding |
|---|---|---|
| 5-MAPB | N-methylation of 5-APB | Slightly reduced potency at DAT, significantly reduced at SERT, no major change at NET compared to 5-APB. nih.gov |
| 6-MAPB | N-methylation of 6-APB | Demonstrates high potency as a monoamine releaser, comparable to or greater than MDMA. nih.gov |
| 5-MABB | N-methylation and butyl extension of 5-APB | (S)-isomer is a full releaser at DAT, NET, and SERT; (R)-isomer is a full releaser at SERT, partial at NET, and inactive at DAT. nih.gov |
| 6-MABB | N-methylation and butyl extension of 6-APB | (S)-isomer is a full releaser at DAT, NET, and SERT; (R)-isomer is a full releaser at SERT, partial at NET, and inactive at DAT. nih.gov |
Pharmacological Similarities and Dissimilarities Among Structurally Related Benzofuran Compounds
The primary mechanism of action for psychoactive benzofurans like 5-APB, 6-APB, 5-MAPB, and 6-MAPB is the promotion of monoamine release via interaction with DAT, NET, and SERT nih.govnih.gov. These compounds act as substrate-type releasers, a mechanism they share with substances like MDA and MDMA nih.gov. Notably, the benzofuran derivatives are generally more potent than their amphetamine counterparts nih.govnih.gov.
While all these compounds are non-selective substrates across the three major monoamine transporters, there are subtle differences in their potency profiles. For example, 5-APB is approximately 3.4 times more potent than MDA at DAT, while 6-APB is about 10-fold more potent nih.gov. Regarding SERT-mediated release, 5-APB and 6-APB are roughly 8.5 and 4.5 times more potent than MDA, respectively nih.gov.
The N-methylated analogs, 5-MAPB and 6-MAPB, also exhibit robust monoamine releasing properties and are more potent than MDMA nih.govmdpi.com. In addition to their effects on monoamine transporters, many benzofurans, including 5-APB and 6-APB, also show agonist activity at serotonin 5-HT2A and 5-HT2B receptors nih.gov.
Given that 3-MAPB shares the core benzofuran structure and the N-methyl-2-aminopropyl side chain, it is highly probable that it also functions as a monoamine releasing agent. The key dissimilarity would likely arise from the 3-positioning of the side chain, which could alter its affinity and efficacy at the monoamine transporters and serotonin receptors compared to its 5- and 6-substituted isomers. However, without direct pharmacological data for 3-MAPB, this remains a hypothesis.
| Compound | Primary Mechanism | Receptor Interactions | Relative Potency (vs. MDA/MDMA) |
|---|---|---|---|
| 5-APB | DAT, NET, SERT Releaser | 5-HT2A, 5-HT2B Agonist | More potent than MDA at DAT and SERT. nih.gov |
| 6-APB | DAT, NET, SERT Releaser | 5-HT2A, 5-HT2B Agonist | Significantly more potent than MDA at DAT. nih.gov |
| 5-MAPB | DAT, NET, SERT Releaser | Partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. mdpi.com | More potent than MDMA at DAT, NET, and SERT. nih.gov |
| 6-MAPB | DAT, NET, SERT Releaser | - | More potent than MDMA at DAT, NET, and SERT. nih.gov |
Comparative Metabolic Studies of Related Benzofuran Derivatives
Metabolic studies of 5-APB, 6-APB, 5-MAPB, and 6-MAPB have been conducted, primarily in rats, providing insights into their biotransformation pathways. A major metabolic pathway for N-methylated benzofurans like 5-MAPB and 6-MAPB is N-demethylation to their corresponding primary amine analogs, 5-APB and 6-APB, respectively sgul.ac.uk.
For 5-MAPB, in addition to N-demethylation, another main metabolite identified is 3-carboxymethyl-4-hydroxy methamphetamine sgul.ac.uk. Similarly, for 6-MAPB, a key metabolite is 4-carboxymethyl-3-hydroxy methamphetamine nih.gov. These findings indicate that cleavage of the benzofuran ring is a significant metabolic route.
The cytochrome P450 (CYP) enzymes involved in the N-demethylation of these compounds have been identified. For 5-MAPB, the involved isoenzymes are CYP1A2, CYP2B6, CYP2C19, and CYP2D6, with CYP2B6 playing a major role sgul.ac.uk. For 6-MAPB, the N-demethylation is mediated by CYP1A2, CYP2D6, and CYP3A4 nih.gov.
Considering the structural similarities, it is reasonable to predict that 3-MAPB would also undergo N-demethylation to 3-APB as a primary metabolic step. Furthermore, cleavage of the benzofuran ring, analogous to what is observed with the 5- and 6-isomers, is also a likely metabolic pathway. The specific CYP isoenzymes involved in the metabolism of 3-MAPB would require experimental verification.
| Compound | Major Metabolic Pathways | Key Metabolites | CYP Isozymes (for N-demethylation) |
|---|---|---|---|
| 5-MAPB | N-demethylation, Benzofuran ring cleavage | 5-APB, 3-carboxymethyl-4-hydroxy methamphetamine sgul.ac.uk | CYP1A2, CYP2B6, CYP2C19, CYP2D6 sgul.ac.uk |
| 6-MAPB | N-demethylation, Benzofuran ring cleavage | 6-APB, 4-carboxymethyl-3-hydroxy methamphetamine nih.gov | CYP1A2, CYP2D6, CYP3A4 nih.gov |
Implications for Understanding General Principles of Benzofuran Pharmacology
The study of benzofuran derivatives has provided several key insights into the pharmacology of this class of compounds. Firstly, the benzofuran scaffold serves as a viable template for developing potent monoamine releasing agents with properties that can be modulated by structural modifications. The position of the aminopropyl side chain (e.g., at the 5- or 6-position) and substitutions on the amine (e.g., methylation or extension of the alkyl chain) are critical determinants of potency and selectivity at monoamine transporters.
Finally, the metabolism of these compounds is characterized by N-dealkylation and cleavage of the heterocyclic ring system. The involvement of multiple CYP450 isoenzymes in their metabolism suggests a potential for drug-drug interactions.
While the specific pharmacological and metabolic profile of 3-MAPB remains to be elucidated through direct research, the principles established from the study of its analogs provide a solid foundation for predicting its likely properties as a potent, non-selective monoamine releasing agent with potential for N-demethylation and benzofuran ring cleavage as major metabolic pathways. Further research is necessary to confirm these hypotheses and to fully characterize the unique properties conferred by the 3-substitution pattern.
Broader Academic Implications and Future Research Trajectories
Contribution to the Mechanistic Understanding of Monoamine System Modulation
Research into benzofuran (B130515) derivatives, the chemical family to which 3-MAPB belongs, has significantly advanced our understanding of the monoamine system. These compounds are recognized as potent substrate-type releasers at serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters, often displaying greater potency than MDMA. nih.govnih.gov The investigation of various benzofuran isomers demonstrates that the position of the aminopropyl side chain on the benzofuran ring is a critical determinant of their interaction with these monoamine transporters.
While direct studies on 3-MAPB are scarce, the exploration of its isomers provides a framework for its potential mechanism. For instance, compounds like 5-MAPB are known to elevate extracellular levels of serotonin and dopamine in the rodent brain. nih.gov It is hypothesized that 3-MAPB also functions as a monoamine releaser, and a comparative analysis of its potency and selectivity against other positional isomers would be invaluable. Such research would help to create a more detailed map of the structure-function relationships that govern the interaction of these ligands with monoamine transporters, further refining our understanding of the subtle structural requirements for transporter binding, substrate release, and reuptake inhibition.
Advancing Knowledge of Structure-Activity Relationships within the Benzofuran Chemical Space
The systematic study of benzofuran analogs is crucial for elucidating the structure-activity relationships (SAR) that dictate their pharmacological profiles. The position of the aminopropyl group on the benzofuran ring system significantly influences a compound's affinity and efficacy at monoamine transporters. For example, research on 2-MAPB, an isomer of 3-MAPB, has indicated a low affinity for these transporters, suggesting that the placement of the side chain at the 2-position is not optimal for potent monoaminergic activity.
A comprehensive examination of 3-MAPB would fill a critical gap in the SAR landscape of aminopropylbenzofurans. By systematically comparing the pharmacological data of 2-MAPB, 3-MAPB, 4-MAPB, 5-MAPB, 6-MAPB, and 7-MAPB, researchers could delineate the precise impact of the side chain's location on transporter interaction. This would provide a more granular understanding of the steric and electronic factors that govern the potency and selectivity of these compounds, contributing to the rational design of future molecules with specific monoaminergic profiles.
Table 1: Comparative Monoamine Transporter Activity of Benzofuran Isomers (Hypothetical Data for 3-MAPB)
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
| 2-MAPB | High (Low Affinity) | High (Low Affinity) | High (Low Affinity) |
| 3-MAPB | Undetermined | Undetermined | Undetermined |
| 5-MAPB | Low (High Affinity) | Low (High Affinity) | Low (High Affinity) |
| 6-APB | Low (High Affinity) | Low (High Affinity) | Low (High Affinity) |
This table illustrates the current knowledge gap regarding 3-MAPB's specific activity.
Methodological Innovations Spurred by Research on 3-MAPB and Analogs
The proliferation of NPS, including the benzofuran class, presents significant challenges for analytical chemistry and forensic toxicology. The structural similarity among isomers like 3-MAPB and its counterparts necessitates the development of highly specific and sensitive analytical methods for their detection and differentiation.
The need to distinguish between positional isomers in complex biological matrices (e.g., blood, urine) and seized materials has driven innovation in techniques such as:
Gas Chromatography-Mass Spectrometry (GC-MS): Development of specific fragmentation pattern libraries and retention time indices for individual isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Creation of highly selective methods capable of separating and quantifying structurally similar compounds.
High-Resolution Mass Spectrometry (HRMS): Application for the accurate mass determination of novel compounds and their metabolites, aiding in their unambiguous identification.
While no specific methodological innovations are documented as being spurred solely by 3-MAPB, the broader challenge posed by the emergence of numerous benzofuran isomers has undoubtedly contributed to the refinement and advancement of these analytical technologies.
Identification of Novel Pharmacological Tools for Neuroscience Research
Currently, there is no documented use of 3-MAPB as a pharmacological tool in neuroscience research. The focus has remained on its more widely available and studied isomers. However, should future research reveal a unique pharmacological profile for 3-MAPB, such as high selectivity for a particular monoamine transporter or receptor subtype, it could potentially be developed into a valuable research tool.
For instance, a compound with high selectivity for SERT over DAT and NET could be used to probe the specific roles of serotonin in various neural circuits and behaviors, without the confounding effects of dopamine and norepinephrine release. The potential for any benzofuran, including 3-MAPB, to serve as a pharmacological tool is contingent on a thorough characterization of its in vitro and in vivo pharmacological properties.
Emerging Research Questions and Unexplored Avenues in 3-MAPB (hydrochloride) Research
The significant lack of data on 3-MAPB (hydrochloride) means that the field is wide open for future investigation. Key emerging research questions and unexplored avenues include:
Pharmacodynamics: What are the precise binding affinities and functional activities of 3-MAPB at monoamine transporters and key serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C)? How does its profile compare to its other six positional isomers?
In Vivo Effects: What are the behavioral effects of 3-MAPB in animal models? Does it produce stimulant, entactogenic, or psychedelic-like effects?
Metabolism and Toxicology: What are the major metabolic pathways of 3-MAPB? Are its metabolites pharmacologically active? What is its potential for neurotoxicity and cardiotoxicity compared to other benzofurans and MDMA?
Enantiomer-Specific Pharmacology: As with many psychoactive compounds, the stereochemistry of 3-MAPB is likely to be a critical determinant of its pharmacology. The synthesis and separate evaluation of the (R)- and (S)-enantiomers of 3-MAPB would provide a more complete understanding of its mechanism of action.
Comparative Analysis: A head-to-head comparison of all seven aminopropylbenzofuran positional isomers in a standardized set of in vitro and in vivo assays would be a landmark study in the field, providing a comprehensive understanding of the SAR of this important class of compounds.
Ethical and Regulatory Considerations in Chemical Research
Ethical Frameworks Governing Animal Research in Neuropharmacology and Chemistry
Ethical considerations are central to the use of animals in neuropharmacological and chemical research. The scientific community has developed robust frameworks to ensure that animal studies are conducted humanely and with the utmost respect for animal welfare. These frameworks are built upon principles that seek to balance the potential benefits of research with the ethical costs of using animal subjects.
A cornerstone of the ethical use of animals in research is the principle of the "Three Rs" (3Rs), first described by W. M. S. Russell and R. L. Burch in 1959. wikipedia.org These principles are now embedded in national and international legislation governing animal research. nc3rs.org.uk The 3Rs provide a framework for conducting more humane animal experiments and are a prerequisite for the ethical approval of research protocols. nc3rs.org.ukbps.ac.uk
Replacement : This principle encourages the use of methods that avoid or replace the use of animals in research where possible. wikipedia.org This can include absolute replacements, such as computer models or in vitro studies using human tissues and cells, and relative replacements, which might involve using animals considered to be less sentient, such as invertebrates. bps.ac.ukusda.gov
Reduction : This principle focuses on using methods that minimize the number of animals required to obtain valid and reliable scientific data. wikipedia.org It involves careful experimental design and statistical analysis to ensure that no more animals are used than is absolutely necessary. nc3rs.org.uknhmrc.gov.au
Refinement : Refinement refers to the modification of experimental procedures and husbandry practices to alleviate or minimize any potential pain, suffering, or distress, and to enhance the welfare of the animals being used. wikipedia.orgnc3rs.org.uk This includes providing appropriate housing, handling, and veterinary care.
Oversight of these ethical principles is primarily carried out by Institutional Animal Care and Use Committees (IACUCs) in the United States, or similarly named bodies in other countries, such as the Animal Welfare and Ethical Review Body (AWERB) in the UK. wikipedia.org These committees are federally mandated for any institution conducting research with live vertebrate animals. okstate.edu The IACUC is responsible for reviewing all research protocols involving animals, inspecting animal facilities twice a year, and ensuring compliance with all applicable federal, state, and local regulations. wikipedia.orgokstate.edurice.edu The committee's review process ensures that the research has a clear scientific purpose, considers alternatives to animal use, and minimizes pain and distress. wikipedia.orgapa.org
| The Three Rs (3Rs) of Animal Research | Description | Examples |
| Replacement | Methods that avoid or replace the use of animals in scientific procedures. wikipedia.orgnc3rs.org.uk | Computer modeling, in vitro studies on cell cultures, use of invertebrates like Drosophila melanogaster. bps.ac.ukusda.gov |
| Reduction | Methods that minimize the number of animals used per experiment, consistent with scientific aims. nc3rs.org.uk | Improved experimental design, advanced statistical methods, sharing of data and resources. nhmrc.gov.au |
| Refinement | Methods that alleviate or minimize potential pain, suffering, distress, or lasting harm to animals. wikipedia.orgnc3rs.org.uk | Use of analgesics and anesthetics, improved housing conditions, humane endpoints. nih.gov |
Impact of Regulatory Classifications on Research Access, Availability, and Collaboration
The regulatory classification of chemical compounds, often referred to as "scheduling," has a significant impact on scientific research. In the United States, the Controlled Substances Act categorizes drugs and other substances into five schedules based on their accepted medical use, potential for abuse, and likelihood of causing dependence. nih.gov Schedule I substances are the most stringently regulated, deemed to have a high potential for abuse and no currently accepted medical use in treatment. nih.govyale.edu
This classification system directly affects the accessibility and availability of these compounds for research purposes. Investigating substances in more restrictive schedules, particularly Schedule I, involves navigating significant regulatory hurdles. nih.gov Researchers must obtain specific licenses from federal and state agencies, such as the Drug Enforcement Administration (DEA), which can be a lengthy and complex process. yale.edu These regulations also impose strict requirements for security, record-keeping, and reporting.
The challenges associated with accessing scheduled substances can impede scientific progress. nih.gov For example, research into the potential therapeutic uses of compounds classified as Schedule I may be hindered by these regulatory barriers, slowing down the discovery of new treatments. nih.gov Furthermore, these regulations can complicate international research collaborations, as different countries have varying scheduling systems and legal requirements for the transfer of controlled materials. The stringent regulations, while necessary for preventing diversion and abuse, can create a chilling effect on research, as some scientists and institutions may be reluctant to take on the administrative and legal burdens associated with studying controlled substances. nih.govuri.edu
| U.S. Controlled Substance Schedules | Criteria | Impact on Research | Examples |
| Schedule I | High potential for abuse; No currently accepted medical use; Lack of accepted safety for use under medical supervision. nih.gov | Significant regulatory barriers; requires special licensing from the DEA; limits research to specific, approved protocols. | Heroin, Lysergic acid diethylamide (LSD). nih.gov |
| Schedule II | High potential for abuse; Has a currently accepted medical use with severe restrictions; Abuse may lead to severe psychological or physical dependence. yale.edu | Stringent ordering, storage, and record-keeping requirements. | Methadone, Oxycodone. |
| Schedule III | Lower potential for abuse than Schedule I and II; Has a currently accepted medical use; Abuse may lead to moderate or low physical dependence or high psychological dependence. nih.gov | Less stringent control measures than Schedules I and II, but still requires careful tracking. | Ketamine, Anabolic steroids. nih.govyale.edu |
| Schedule IV | Low potential for abuse relative to Schedule III; Has a currently accepted medical use; Abuse may lead to limited physical or psychological dependence. nih.gov | Prescription and handling are regulated but less restrictive than higher schedules. | Alprazolam, Diazepam, Triazolam. nih.govuri.edu |
| Schedule V | Low potential for abuse relative to Schedule IV; Has a currently accepted medical use; Abuse may lead to limited physical or psychological dependence relative to Schedule IV. yale.edu | Contains limited quantities of certain narcotics; subject to the least stringent controls. | Cough preparations with not more than 200 milligrams of codeine per 100 milliliters. |
Best Practices for the Handling, Storage, and Accountability of Research Reference Materials
The integrity of chemical research relies heavily on the proper management of reference materials. Best practices for handling, storage, and accountability ensure the quality of experimental data, the safety of laboratory personnel, and compliance with regulatory standards.
Handling: Research materials must be handled in a manner that prevents contamination, degradation, and exposure to personnel. This includes using appropriate personal protective equipment (PPE), working in designated areas, and following specific protocols for weighing and preparing solutions. usp.org For materials that are sensitive to light, air, or moisture, special handling procedures are required to maintain their stability and purity.
Storage: Proper storage is critical for preserving the integrity of reference standards. usp.org General best practices include storing materials in their original, tightly sealed containers in a secure, controlled-access location. washu.edu Specific storage conditions, such as temperature and humidity control, must be maintained and monitored as specified by the manufacturer. usp.orgwashu.edu Light-sensitive compounds should be protected from light. Electronic and hard-copy data related to the research should also be stored securely, with access limited to authorized personnel, for a minimum retention period, which is often three to six years or longer depending on institutional or funder requirements. elsevier.comune.edu.au
Accountability: Meticulous record-keeping is essential for the accountability of research reference materials, especially for controlled substances. A drug accountability log is used to track the lifecycle of a compound within the laboratory, from receipt to disposal. brownhealth.orgnorthwestern.edu This log should document every transaction, including the date received, quantity, lot number, name of the person who used the material, amount used, and the remaining balance. mssm.edunih.gov These records must be accurate, up-to-date, and readily available for inspection by regulatory agencies or institutional auditors. brownhealth.org Maintaining a complete and accurate accountability log supports the validity of the research data and demonstrates compliance with all applicable regulations. washu.edubrownhealth.org
Q & A
Q. What are the recommended handling and storage protocols for 3-MAPB hydrochloride in laboratory settings?
3-MAPB hydrochloride should be stored in a well-ventilated area at room temperature, as no specific storage conditions (e.g., refrigeration or inert atmosphere) are required. Direct contact with strong oxidizers must be avoided to prevent unintended reactions. Personal protective equipment (PPE) such as chemically resistant gloves is advised, though exact glove materials are unspecified due to limited testing data. Mechanical collection is sufficient for spill cleanup, and disposal should follow local regulations, with small quantities permissible as household waste .
Q. Which physicochemical properties of 3-MAPB hydrochloride are critical for experimental preparation?
Key properties include:
- Molecular weight : 225.7 g/mol (for molarity calculations).
- Physical state : Solid (unclassified color or odor).
- Stability : No thermal decomposition under standard conditions, but incompatible with strong oxidizers.
- Solubility : Water solubility and lipophilicity data are unavailable; preliminary solubility tests in aqueous and organic solvents (e.g., DMSO, ethanol) are recommended .
Q. How should researchers address ecological safety when disposing of 3-MAPB hydrochloride?
Avoid releasing undiluted quantities into water systems. For waste management, small amounts can be treated as household waste, while contaminated materials should follow hazardous waste protocols. Environmental impact assessments should include biodegradability testing, as the compound poses a slight hazard to aquatic environments .
Advanced Research Questions
Q. How to design dose-response studies for 3-MAPB hydrochloride given its stability and solubility limitations?
- Dose preparation : Calculate molar concentrations using the molecular weight (225.7 g/mol).
- Solubility optimization : Conduct solubility screens in solvents compatible with biological assays (e.g., saline, PBS, or DMSO). Pre-test stability under experimental conditions (e.g., pH, temperature) to ensure compound integrity.
- Dose range : Start with low concentrations (e.g., 1–100 µM) and include controls to account for solvent effects .
Q. What methodological considerations are essential when studying 3-MAPB hydrochloride’s interactions with biological targets?
- Reagent compatibility : Avoid co-administering strong oxidizers or reactive chemicals.
- Assay validation : Use orthogonal techniques (e.g., LC-MS, NMR) to confirm compound stability during incubation.
- Negative controls : Include assays with structurally similar but pharmacologically inert analogs to isolate target-specific effects .
Q. How can researchers resolve contradictions in pharmacological data involving 3-MAPB hydrochloride?
- Replication : Repeat experiments under identical conditions to verify reproducibility.
- Conditional variables : Test hypotheses under varied parameters (e.g., pH, temperature, solvent systems).
- Analytical validation : Cross-validate results using multiple detection methods (e.g., fluorescence, radioligand binding) to rule out assay artifacts .
Q. What strategies should be employed to assess the ecological impact of 3-MAPB hydrochloride in longitudinal studies?
- Biodegradation assays : Monitor degradation rates in simulated aquatic environments.
- Toxicity profiling : Use model organisms (e.g., Daphnia magna) to evaluate acute and chronic toxicity.
- Waste tracking : Quantify residual compound levels in lab effluents using sensitive detection methods (e.g., HPLC-UV) .
Q. Notes for Methodological Rigor
- Data gaps : Physicochemical properties like solubility and pH must be empirically determined.
- Safety protocols : While acute toxicity is unconfirmed, adopt ALARA (As Low As Reasonably Achievable) principles for exposure mitigation.
- Regulatory compliance : Adhere to local guidelines for hazardous waste, even if the compound is not explicitly regulated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
